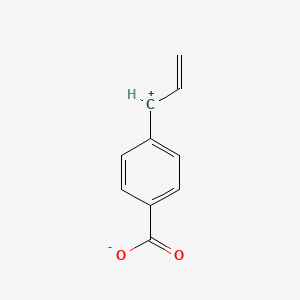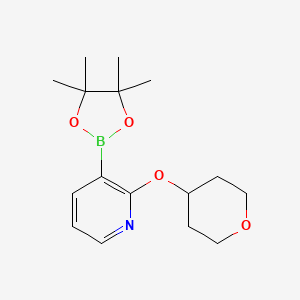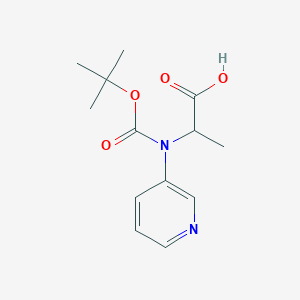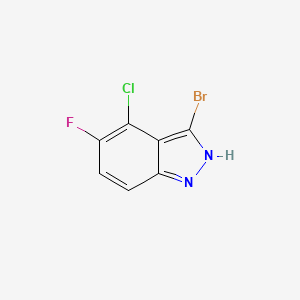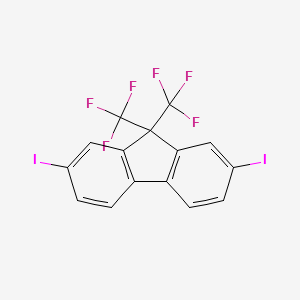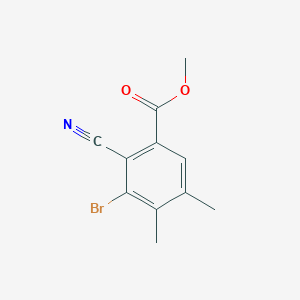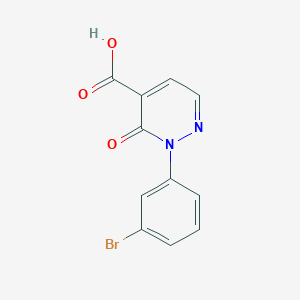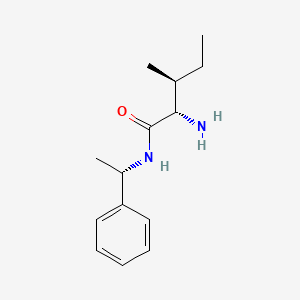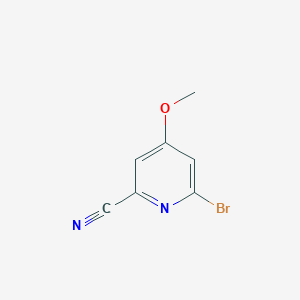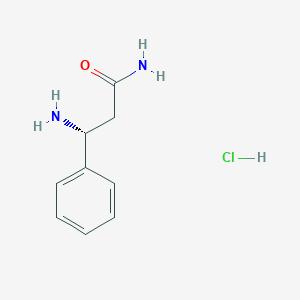![molecular formula C7H4BrClN2 B13655509 7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13655509.png)
7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to the pyrrolo[3,2-c]pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and chlorination of the pyrrolo[3,2-c]pyridine core. One common method involves the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are designed to optimize reaction conditions, such as temperature, pressure, and reagent concentration, to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of advanced materials.
作用机制
The mechanism of action of 7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s halogen atoms can participate in halogen bonding interactions, which can enhance its binding affinity and specificity. Additionally, the pyrrolo[3,2-c]pyridine core can interact with various biological pathways, influencing cellular processes and signaling.
相似化合物的比较
Similar Compounds
7-Bromo-1H-pyrrolo[3,2-c]pyridine: Lacks the chlorine atom but shares the same core structure.
3-Chloro-1H-pyrrolo[3,2-c]pyridine: Lacks the bromine atom but shares the same core structure.
1H-pyrrolo[2,3-b]pyridine derivatives: Similar core structure but different substitution patterns.
Uniqueness
7-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions. This dual halogenation can enhance its potential as a versatile building block in synthetic chemistry and its specificity in biological applications.
属性
分子式 |
C7H4BrClN2 |
|---|---|
分子量 |
231.48 g/mol |
IUPAC 名称 |
7-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H |
InChI 键 |
GWEDPPPEEGGKKL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=CN=CC(=C2N1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


